molecular formula C7H15BrO B13076708 1-Bromo-2-methyl-2-propoxypropane

1-Bromo-2-methyl-2-propoxypropane

Cat. No.: B13076708
M. Wt: 195.10 g/mol
InChI Key: GWDJZBNYQAJKQU-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-2-propoxypropane is an organic compound with the molecular formula C7H15BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to an ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-2-propoxypropane can be synthesized through the reaction of 2-methyl-2-propoxypropanol with hydrobromic acid. The reaction typically involves heating the alcohol with an excess of hydrobromic acid under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-2-propoxypropane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of different ethers or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination: Strong bases like sodium or potassium hydroxide in ethanol are used, and the reactions are often conducted under reflux conditions.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include various ethers or amines.

    Elimination: The major product is typically an alkene, such as 2-methylpropene.

Scientific Research Applications

1-Bromo-2-methyl-2-propoxypropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and amines through nucleophilic substitution reactions.

    Biology: The compound can be used to modify biological molecules, potentially altering their activity or function.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-2-propoxypropane in chemical reactions typically involves the formation of a carbocation intermediate. In nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile. In elimination reactions, the base removes a proton from a carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromine atom.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane: Similar in structure but lacks the ether group.

    1-Bromo-2-methylpropane: Similar but with a different arrangement of the bromine and methyl groups.

    tert-Butyl bromide:

Uniqueness

1-Bromo-2-methyl-2-propoxypropane is unique due to the presence of both a bromine atom and an ether group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

1-bromo-2-methyl-2-propoxypropane

InChI

InChI=1S/C7H15BrO/c1-4-5-9-7(2,3)6-8/h4-6H2,1-3H3

InChI Key

GWDJZBNYQAJKQU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)(C)CBr

Origin of Product

United States

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